3-(4-fluorophenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine 3-(4-fluorophenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC11332661
InChI: InChI=1S/C21H19FN4O/c1-13-11-19(24-17-5-4-6-18(12-17)27-3)26-21(23-13)20(14(2)25-26)15-7-9-16(22)10-8-15/h4-12,24H,1-3H3
SMILES: CC1=NC2=C(C(=NN2C(=C1)NC3=CC(=CC=C3)OC)C)C4=CC=C(C=C4)F
Molecular Formula: C21H19FN4O
Molecular Weight: 362.4 g/mol

3-(4-fluorophenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

CAS No.:

VCID: VC11332661

Molecular Formula: C21H19FN4O

Molecular Weight: 362.4 g/mol

* For research use only. Not for human or veterinary use.

3-(4-fluorophenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine -

Description

The compound 3-(4-fluorophenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative. This class of compounds is widely studied for its potential therapeutic applications, particularly as inhibitors of enzymes and signaling pathways linked to diseases such as tuberculosis and cancer. The specific structure of this compound combines a pyrazolo[1,5-a]pyrimidine core with fluorophenyl and methoxyphenyl substituents, which are known to enhance biological activity through improved binding affinity and pharmacokinetics.

Structural Features

The molecular structure of the compound includes:

  • Core Framework: A pyrazolo[1,5-a]pyrimidine scaffold.

  • Substituents:

    • A 4-fluorophenyl group at position 3.

    • A 3-methoxyphenyl group attached to the nitrogen atom.

    • Methyl groups at positions 2 and 5.

This combination of substituents is hypothesized to contribute to its biological activity by optimizing interactions with target proteins.

Synthesis Pathway

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves condensation reactions between substituted hydrazines and β-dicarbonyl compounds followed by cyclization. For this specific compound:

  • Starting Materials: Substituted hydrazines (e.g., fluorophenyl hydrazine) and methoxyphenyl derivatives.

  • Reagents: Acid or base catalysts are used to facilitate cyclization into the pyrazolo[1,5-a]pyrimidine core.

  • Steps:

    • Formation of the pyrazole ring.

    • Cyclization with appropriate reagents to form the pyrimidine ring.

    • Introduction of specific substituents via electrophilic or nucleophilic substitution.

Biological Activity

Pyrazolo[1,5-a]pyrimidines have been extensively studied for their pharmacological properties. The compound has potential applications in:

  • Mycobacterial Inhibition: Similar derivatives have shown potent inhibition of Mycobacterium tuberculosis ATP synthase, making them promising candidates for anti-tuberculosis drugs .

  • Enzyme Inhibition: The fluorophenyl and methoxyphenyl groups enhance binding to enzyme active sites, improving specificity and potency.

Experimental Data

PropertyValue/ObservationReference
IC50 (ATP Synthase)Low micromolar range
hERG LiabilityMinimal
Microsomal StabilityHigh (mouse/human liver microsomes)
Docking StudiesStrong binding affinity with target sites ,

Applications in Drug Development

The compound's structural features make it a strong candidate for drug development in:

  • Antitubercular Therapy: Its ability to inhibit ATP synthase in M.tb makes it a promising lead compound .

  • Anti-inflammatory Agents: Pyrazolo[1,5-a]pyrimidines have shown potential as inhibitors of inflammatory pathways .

  • Cancer Therapy: The fluorophenyl group may enhance interactions with kinases involved in cancer progression.

Product Name 3-(4-fluorophenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Molecular Formula C21H19FN4O
Molecular Weight 362.4 g/mol
IUPAC Name 3-(4-fluorophenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Standard InChI InChI=1S/C21H19FN4O/c1-13-11-19(24-17-5-4-6-18(12-17)27-3)26-21(23-13)20(14(2)25-26)15-7-9-16(22)10-8-15/h4-12,24H,1-3H3
Standard InChIKey KHKRYZDCVYKDBG-UHFFFAOYSA-N
SMILES CC1=NC2=C(C(=NN2C(=C1)NC3=CC(=CC=C3)OC)C)C4=CC=C(C=C4)F
Canonical SMILES CC1=NC2=C(C(=NN2C(=C1)NC3=CC(=CC=C3)OC)C)C4=CC=C(C=C4)F
PubChem Compound 46299118
Last Modified Apr 15 2024

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